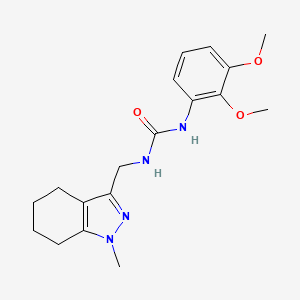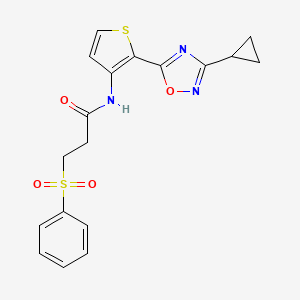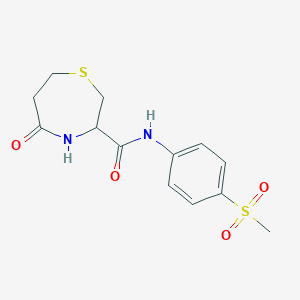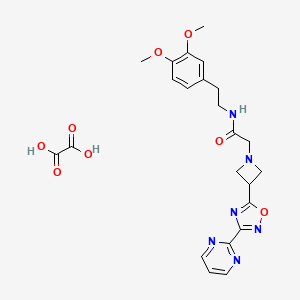![molecular formula C15H25N3 B2584303 4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline CAS No. 927976-82-7](/img/structure/B2584303.png)
4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years due to their importance in drug design . Various methods have been developed for the synthesis of substituted piperidines . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for certain kinases . Another example is the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the compound can be analyzed based on various spectroscopic techniques .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various other derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups present in the compound .Scientific Research Applications
Hemoglobin Adducts and Carcinogenic Potential
Research has demonstrated the formation of hemoglobin adducts from aromatic amines, which are associated with smoking and exposure to environmental tobacco smoke (ETS). These adducts serve as biomarkers for exposure to carcinogenic compounds found in tobacco smoke, highlighting a biochemical basis for the association between cigarette smoking and cancer risks, such as bladder cancer (Bryant et al., 1988); (Wickenpflu et al., 1998).
Pharmacokinetics and Drug Metabolism
Studies on compounds like irinotecan and L-735,524 reveal insights into the metabolism and biotransformation of therapeutic agents, including the role of glucuronidation and the formation of active metabolites. These studies underscore the importance of understanding the metabolic pathways of drugs for improving therapeutic efficacy and reducing toxicity (Gupta et al., 1994); (Balani et al., 1995).
Toxicology and Safety Evaluation
Research into the metabolic fate of therapeutic and potentially toxic compounds in humans, such as aminoglutethimide, highlights the importance of identifying metabolites for assessing drug safety and potential carcinogenic risk. The identification of novel metabolites and their implications for drug therapy are critical for the development of safer pharmaceuticals (Jarman et al., 1983).
Exposure to Carcinogens in Occupational Settings
Studies on the exposure of hairdressers to ortho- and meta-toluidine in hair dyes point to the occupational risks associated with the use of products containing potentially carcinogenic amines. Such research is essential for developing safer work practices and reducing exposure to hazardous substances (Johansson et al., 2014).
Mechanism of Action
Target of Action
The compound 4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline, also known as [4-(2-Amino-1-piperidin-1-yl-ethyl)-phenyl]-dimethyl-amine, is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives, in general, are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Future Directions
properties
IUPAC Name |
4-(2-amino-1-piperidin-1-ylethyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-17(2)14-8-6-13(7-9-14)15(12-16)18-10-4-3-5-11-18/h6-9,15H,3-5,10-12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZFNDSCZVTJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(3-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2584229.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2584235.png)



![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate](/img/structure/B2584240.png)
